

2-Hydrazinyl-6-methylpyrazine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydrazinyl-6-methylpyrazine**

Cat. No.: **B179556**

[Get Quote](#)

Abstract: **2-Hydrazinyl-6-methylpyrazine** is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique structure, featuring a pyrazine core substituted with a nucleophilic hydrazinyl group, positions it as a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its core physicochemical properties, outlines a validated synthetic protocol, and explores its functional role as a strategic intermediate in the design of targeted therapeutics. All quantitative data, protocols, and mechanistic pathways are presented to support advanced research and development applications.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in modern drug discovery. As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, it is recognized as a bioisostere of benzene, pyridine, and pyrimidine rings. The presence of electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which influences its pharmacokinetic profile and ability to engage in specific molecular interactions.

Several FDA-approved drugs, including Bortezomib (for multiple myeloma) and Amiloride (a diuretic), feature the pyrazine core, highlighting its clinical significance.^[1] In kinase inhibitors, the pyrazine nitrogen atoms frequently serve as crucial hydrogen bond acceptors, anchoring

the molecule to the hinge region of the kinase protein. The introduction of a hydrazinyl (-NHNH₂) group onto this scaffold, as in **2-Hydrazinyl-6-methylpyrazine**, provides a reactive handle for further chemical elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.

Core Physicochemical and Structural Data

The fundamental identity and properties of **2-Hydrazinyl-6-methylpyrazine** are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.

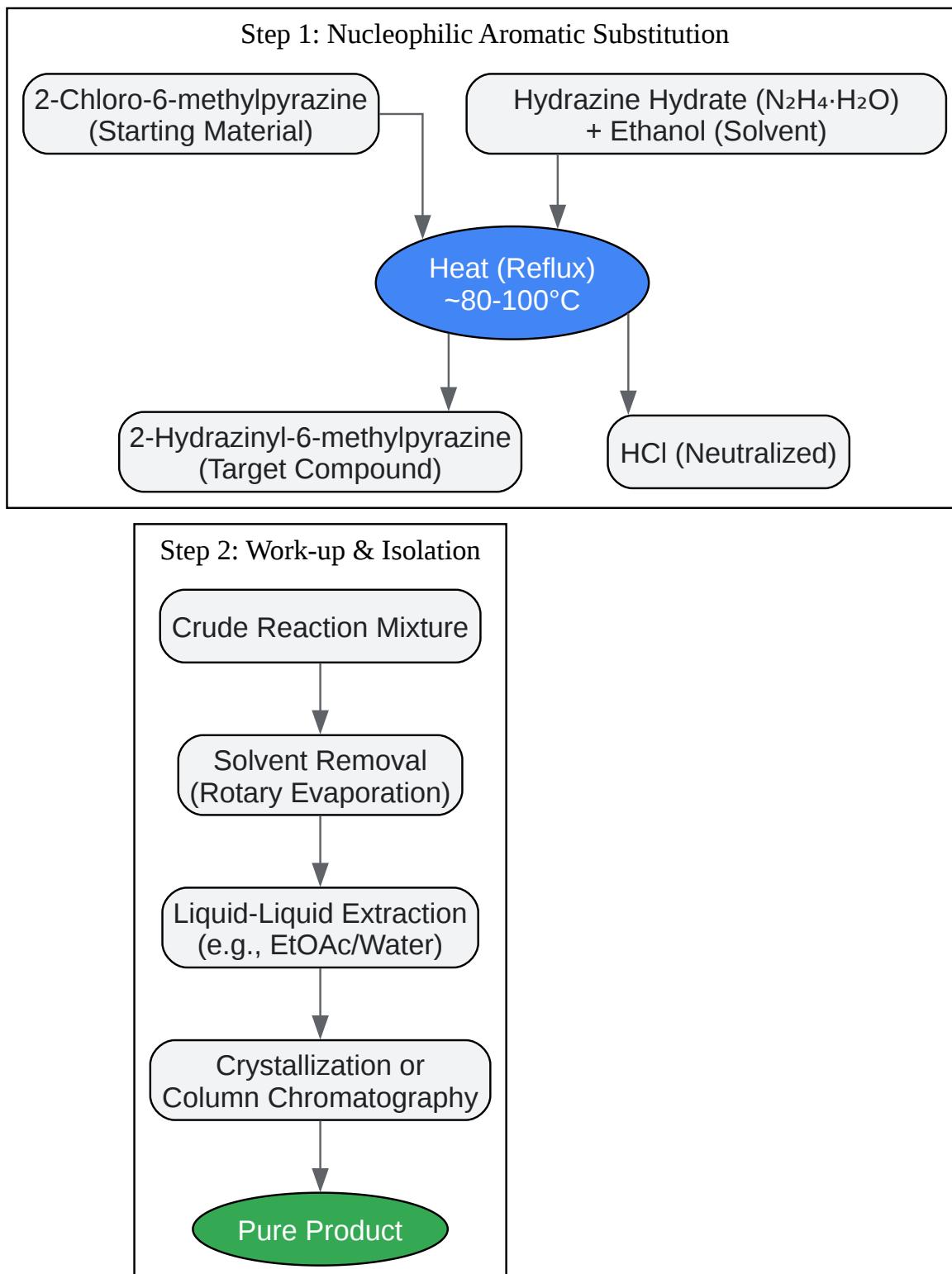
Chemical Identity and Molecular Formula

The structure consists of a pyrazine ring methylated at position 6 and substituted with a hydrazinyl group at position 2.

- Chemical Name: **2-Hydrazinyl-6-methylpyrazine**
- CAS Number: 19848-57-8[\[2\]](#)
- Molecular Formula: C₅H₈N₄[\[2\]](#)

Quantitative Molecular and Physical Properties

The following table provides key quantitative data for **2-Hydrazinyl-6-methylpyrazine**.


Property	Value	Source
Molecular Weight	124.14 g/mol	[2]
Melting Point	86 °C	[2]
Boiling Point	249.8 °C (at 760 mmHg)	[2]
SMILES	CC1=CN=CC(=N1)NN	[2]

Synthesis Pathway and Experimental Protocol

The most common and efficient method for synthesizing hydrazinyl-substituted heteroaromatics is through the nucleophilic aromatic substitution of a suitable halo-precursor with hydrazine hydrate.^[3] This approach is widely documented for analogous pyridine and pyrimidine systems.

Proposed Synthetic Workflow

The synthesis of **2-Hydrazinyl-6-methylpyrazine** is logically achieved via the hydrazinolysis of 2-chloro-6-methylpyrazine. The workflow involves the displacement of the chloride, a good leaving group, by the highly nucleophilic hydrazine.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Hydrazinyl-6-methylpyrazine**.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system based on established procedures for similar chemical transformations.[\[3\]](#)[\[4\]](#)

Materials:

- 2-Chloro-6-methylpyrazine (1.0 eq)
- Hydrazine hydrate (80% solution in water, 5.0 eq)
- Ethanol (or another suitable alcohol like n-butanol), ~5 mL per mmol of starting material
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel, rotary evaporator

Procedure:

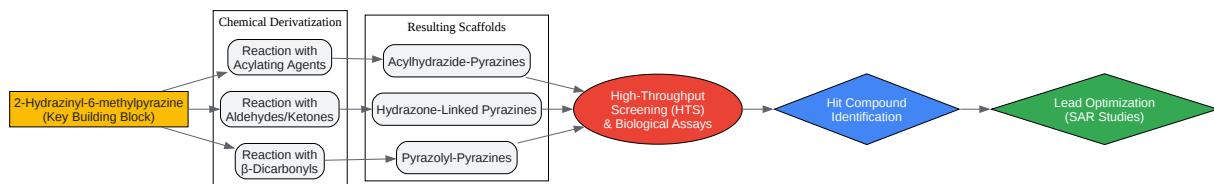
- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyrazine and ethanol. Stir until the starting material is fully dissolved.
- Addition of Reagent: Carefully add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.
- Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.
 - Causality Insight: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring. The excess hydrazine serves both as a reagent and to drive the equilibrium towards the product.

- Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot (2-chloro-6-methylpyrazine) indicates reaction completion.
- Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. b. Dilute the residue with water and add ethyl acetate. Transfer the mixture to a separatory funnel. c. Carefully wash the organic layer sequentially with saturated NaHCO_3 solution (to neutralize any HCl formed), water, and finally brine. d. Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure **2-Hydrazinyl-6-methylpyrazine**.

Applications in Drug Discovery and Organic Synthesis

The utility of **2-Hydrazinyl-6-methylpyrazine** stems from the reactivity of its hydrazinyl moiety, which serves as a potent nucleophile and a precursor for forming other functional groups and heterocyclic rings.

Role as a Synthetic Intermediate


The primary application is as a key intermediate for building more complex molecules. The hydrazinyl group can readily react with:

- Aldehydes and Ketones: To form hydrazones, which can be further cyclized or used as ligands.
- β -Ketoesters: To construct pyrazole rings, another important pharmacophore.
- Isocyanates and Isothiocyanates: To form semicarbazides and thiosemicarbazides, respectively.

This reactivity makes it a valuable starting material for generating compound libraries aimed at various biological targets.

Logical Pathway for Bioactive Molecule Synthesis

The following diagram illustrates the logical flow of using **2-Hydrazinyl-6-methylpyrazine** as a scaffold in a drug discovery context.

[Click to download full resolution via product page](#)

Caption: Strategic use of **2-Hydrazinyl-6-methylpyrazine** in a drug discovery cascade.

The hydrazine clubbed with heterocyclic rings has been explored for various therapeutic areas, including the development of potential antidiabetic agents.^[5] The pyrazine-methyl-hydrazinyl combination provides a unique three-dimensional structure and electronic distribution that can be exploited to achieve specific interactions with biological targets.

Conclusion

2-Hydrazinyl-6-methylpyrazine is a high-value chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis from commercially available precursors and the versatile reactivity of its hydrazinyl group make it an essential tool for researchers in medicinal chemistry. By enabling rapid access to diverse libraries of pyrazine derivatives, this compound serves as a foundational element in the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 2-Hydrazinyl-6-methylpyrazine | 19848-57-8 | UAA84857 [biosynth.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydrazinyl-6-methylpyrazine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179556#2-hydrazinyl-6-methylpyrazine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com